
Diisopropyltin dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyltin dichloride is an organotin compound with the chemical formula C6H14Cl2SnThese compounds are characterized by the presence of two organic groups and two halogen atoms attached to a tin atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diisopropyltin dichloride can be synthesized through the reaction of tin tetrachloride with isopropylmagnesium chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Diisopropyltin dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diisopropyltin oxide.
Reduction: Reduction reactions can convert it to diisopropyltin hydride.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Diisopropyltin oxide.
Reduction: Diisopropyltin hydride.
Substitution: Various organotin compounds depending on the substituent.
Aplicaciones Científicas De Investigación
Diisopropyltin dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: It has been studied for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Research has explored its potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used as a stabilizer in the production of polyvinyl chloride and as a fungicide and insecticide
Mecanismo De Acción
The mechanism by which diisopropyltin dichloride exerts its effects involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. This binding can disrupt cellular processes, leading to cytotoxic effects. The compound’s ability to form stable complexes with biological molecules is key to its mechanism of action .
Comparación Con Compuestos Similares
Dipropyltin dichloride: Similar in structure but with propyl groups instead of isopropyl groups.
Dibutyltin dichloride: Contains butyl groups and is used in similar applications.
Dimethyltin dichloride: Contains methyl groups and is used as a catalyst in various chemical reactions.
Uniqueness: Diisopropyltin dichloride is unique due to its specific reactivity and the steric effects of the isopropyl groups. These properties make it particularly useful in certain catalytic and synthetic applications where other organotin compounds may not be as effective .
Propiedades
Número CAS |
38802-82-3 |
|---|---|
Fórmula molecular |
C6H14Cl2Sn |
Peso molecular |
275.79 g/mol |
Nombre IUPAC |
dichloro-di(propan-2-yl)stannane |
InChI |
InChI=1S/2C3H7.2ClH.Sn/c2*1-3-2;;;/h2*3H,1-2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
PLOWAKQTEHQOFB-UHFFFAOYSA-L |
SMILES canónico |
CC(C)[Sn](C(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


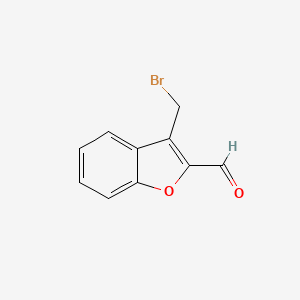
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
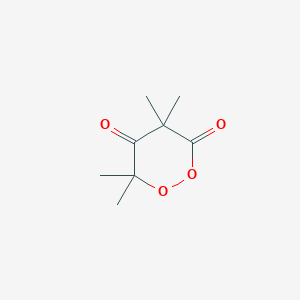
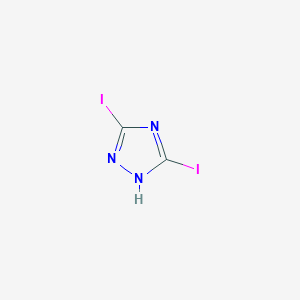
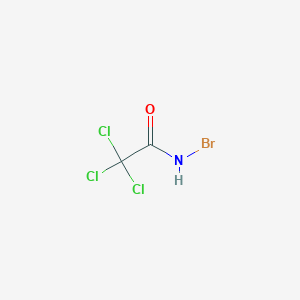
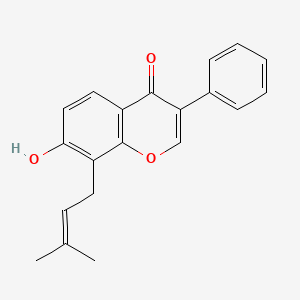
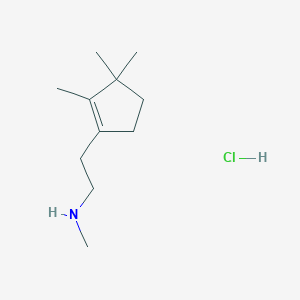
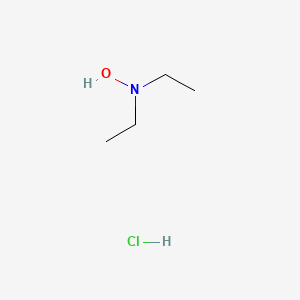
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
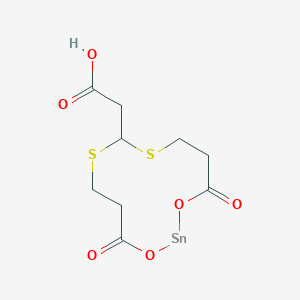
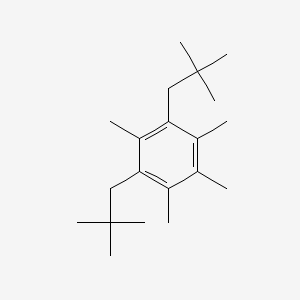
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)
![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)

